5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one
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Overview
Description
5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a pyrazole ring, a dihydroquinoline moiety, and a benzothiazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Construction of the dihydroquinoline moiety: This involves a cyclization reaction, often using aniline derivatives and aldehydes under acidic conditions.
Introduction of the difluoromethyl group: This step can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the benzothiazolone structure: This can be synthesized through the reaction of o-aminothiophenol with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its difluoromethyl group can enhance metabolic stability and bioavailability.
Medicine
Medicinally, the compound has potential as a drug candidate due to its diverse functional groups, which can interact with various biological targets. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability, solubility, or mechanical strength. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, while the pyrazole and quinoline moieties can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Aromatics: Compounds with difluoromethyl groups attached to aromatic rings, such as difluoromethylbenzene.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-methyl-3-phenyl-1H-pyrazole.
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Benzothiazolone Derivatives: Compounds with a benzothiazolone structure, such as 2-aminobenzothiazole.
Uniqueness
The uniqueness of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications and a valuable subject for further research.
Properties
Molecular Formula |
C22H20F2N4OS |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H20F2N4OS/c1-26-12-14(11-25-26)16-8-13-4-3-7-28(18(13)10-17(16)21(23)24)15-5-6-20-19(9-15)27(2)22(29)30-20/h5-6,8-12,21H,3-4,7H2,1-2H3 |
InChI Key |
WJHMCLBLUFFBIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3C4=CC5=C(C=C4)SC(=O)N5C)C(F)F |
Origin of Product |
United States |
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